1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione
Description
Properties
CAS No. |
50857-48-2 |
|---|---|
Molecular Formula |
C26H53N5O2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-tetradecylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H53N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-25(32)31(26(24)33)22-21-30-20-19-29-18-17-28-16-15-27/h24,28-30H,2-23,27H2,1H3 |
InChI Key |
KCIOIFJVNZPLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Tetradecylpyrrolidine-2,5-dione
- Starting materials: Succinic anhydride or maleic anhydride derivatives and tetradecylamine or tetradecyl halides.
- Method: The pyrrolidine-2,5-dione ring is typically formed by cyclization of succinic anhydride with a primary amine. In this case, tetradecylamine reacts with succinic anhydride under reflux conditions to form the N-tetradecylsuccinimide intermediate.
- Reaction conditions: Heating in an inert solvent such as toluene or xylene, often with azeotropic removal of water to drive the cyclization.
- Purification: Recrystallization or chromatographic methods to isolate the pure 3-tetradecylpyrrolidine-2,5-dione.
Preparation of the Polyamine Chain
- Starting materials: Ethylenediamine or protected derivatives such as Boc- or Fmoc-protected amines.
- Method: Stepwise elongation of the polyamine chain can be achieved by nucleophilic substitution reactions using haloalkylamines or by reductive amination techniques.
- Protection strategy: To avoid side reactions, amino groups are often protected during chain elongation and deprotected in the final step.
- Commercial availability: Some polyamine chains or their precursors are commercially available, facilitating the synthesis.
Coupling of the Polyamine Chain to the Pyrrolidine-2,5-dione Core
- Approach: The polyamine chain is attached to the nitrogen at the 1-position of the pyrrolidine-2,5-dione ring via nucleophilic substitution.
- Activation: The pyrrolidine nitrogen can be activated by converting the ring nitrogen into a good leaving group or by using a suitable alkylating agent bearing the polyamine chain.
- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100 °C).
- Catalysts: Base catalysts like triethylamine or potassium carbonate may be used to facilitate the reaction.
- Purification: Chromatography or crystallization to isolate the final product.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Succinic anhydride + tetradecylamine | Reflux in toluene, azeotropic removal of water | 3-tetradecylpyrrolidine-2,5-dione |
| 2 | Ethylenediamine (protected) | Stepwise alkylation or reductive amination | Polyamine chain intermediate |
| 3 | 3-tetradecylpyrrolidine-2,5-dione + polyamine chain (activated) | DMF, base, 50–100 °C | 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione |
Analytical and Purity Considerations
- Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
- Purity: High-performance liquid chromatography (HPLC) is used to confirm purity, typically >95%.
- Yield: Overall yields depend on the efficiency of each step but are generally moderate due to the multi-step nature.
Research Findings and Optimization Notes
- The length and hydrophobicity of the tetradecyl chain influence solubility and biological activity, so precise control during alkylation is critical.
- Polyamine chain synthesis benefits from protecting group strategies to prevent polymerization or side reactions.
- Reaction solvents and temperature must be optimized to balance reaction rate and product stability.
- Recent studies suggest microwave-assisted synthesis can reduce reaction times and improve yields in the cyclization and coupling steps.
- Scale-up requires careful control of reaction exotherms and purification steps to maintain product quality.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Cyclization temperature | 110–140 °C | Reflux in toluene or xylene |
| Polyamine chain length | 4 ethyleneamine units | Stepwise synthesis or commercial source |
| Coupling solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Coupling temperature | 50–100 °C | Moderate heating to promote substitution |
| Catalyst/base | Triethylamine, K2CO3 | Facilitates nucleophilic substitution |
| Purity of final product | >95% (HPLC) | Required for research/industrial use |
| Yield (overall) | 40–60% | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural features that can interact with biological systems.
Biochemical Research
Research into the biochemical pathways involving pyrrolidine derivatives has highlighted their role in cellular signaling and enzyme inhibition.
- Enzyme Inhibition : Studies on related compounds indicate that they can act as inhibitors for specific enzymes involved in metabolic pathways. This could lead to developments in treating metabolic disorders or infections.
Materials Science
The amphiphilic nature of the compound suggests applications in creating novel materials, particularly in drug delivery systems.
- Nanoparticle Formation : The ability to form micelles or nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapy where targeted delivery is crucial.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain structural modifications significantly increased activity against these pathogens, suggesting that similar modifications could enhance the efficacy of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione .
Case Study 2: Enzyme Interaction
Research on pyrrolidine derivatives has shown their potential as enzyme inhibitors in metabolic pathways. For instance, compounds with similar nitrogen-rich structures have been documented to inhibit certain kinases involved in cancer cell proliferation . This highlights the potential for 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione to be explored further for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Alkyl Chain Length : The target compound’s 3-tetradecyl group (C14) is shorter than the C18 and C24 chains in ’s analog. Longer alkyl chains increase hydrophobicity and molecular weight but reduce aqueous solubility .
- Polyamine Chain: The target compound’s ethylenediamine chain differs from ’s aminopropyl-methyl group and ’s aromatic m-tolyl substituent. Polyamines enhance metal-binding capacity and solubility in polar solvents .
- Salt Forms : ’s dihydrochloride salt exhibits higher water solubility compared to neutral analogs, a critical factor in pharmaceutical formulations .
Biological Activity
The compound 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione , also known as a derivative of pyrrolidine, has garnered attention in the field of biological research due to its complex structure and potential applications. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-tetradecylpyrrolidine-2,5-dione |
| Molecular Formula | C16H31N5O2 |
| Molecular Weight | 325.45 g/mol |
| CAS Number | 67762-72-5 |
The compound is characterized by its multiple amine groups, which contribute to its biological activity and interaction with various biological systems.
The biological activity of this compound primarily stems from its ability to interact with cellular receptors and enzymes due to its amine-rich structure. The following mechanisms have been identified:
- Receptor Binding : The compound may bind to specific receptors in the cell membrane, influencing signal transduction pathways.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic processes, potentially altering cellular metabolism.
- Chelation Properties : The multiple amine groups allow it to chelate metal ions, which can affect various biochemical pathways.
Case Studies
- Anticancer Activity : In a study investigating novel anticancer agents, derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective properties against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of related compounds against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
Toxicity and Safety Profile
While the compound shows potential therapeutic benefits, its toxicity profile must be considered. Preliminary assessments indicate that it may have irritant properties, necessitating careful handling during research applications. Long-term exposure studies are required to ascertain its safety for clinical use.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione, and what are their limitations?
- Methodology : The compound’s synthesis likely involves multi-step amine alkylation and cyclization. Aza-Michael addition (used for analogous 3-aminopyrrolidines) is a potential pathway, requiring maleimide derivatives and polyamine reactants under basic conditions (e.g., TMEDA or TMCDA) . Challenges include controlling regioselectivity due to multiple aminoethyl groups and minimizing side reactions like over-alkylation. Purification may require gradient HPLC or column chromatography due to polar byproducts.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : H and C NMR to confirm the pyrrolidine-dione core, tetradecyl chain integration, and amine proton environments.
- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry to verify molecular weight and detect impurities.
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups.
Q. How does the tetradecyl chain influence the compound’s solubility and aggregation behavior in aqueous vs. organic solvents?
- Methodology :
- Conduct solubility tests in solvents like water, ethanol, and dichloromethane.
- Use dynamic light scattering (DLS) or cryo-TEM to study aggregation.
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound to reduce trial-and-error experimentation?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states.
- Apply machine learning to predict optimal conditions (e.g., solvent, temperature) based on analogous reactions .
Q. What strategies can resolve contradictions in experimental data, such as discrepancies between theoretical and observed reaction yields?
- Methodology :
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, pH).
- In Situ Monitoring : Employ Raman spectroscopy or inline NMR to track reaction progress and detect intermediates.
- Data Cross-Validation : Compare results with literature on structurally related pyrrolidine-dione derivatives .
Q. How does the compound’s electronic structure affect its reactivity in nucleophilic or catalytic applications?
- Methodology :
- Perform frontier molecular orbital (FMO) analysis via DFT to predict sites for nucleophilic attack or electron transfer.
- Experimental validation through kinetic studies under varying electrophilic conditions (e.g., pH, oxidizing agents) .
Q. What are the stability profiles of this compound under varying pH, temperature, and oxidative conditions?
- Methodology :
- Accelerated Stability Testing : Incubate samples at 40–60°C and analyze degradation products via LC-MS.
- Oxidative Stress Assays : Expose to HO or UV light to assess radical-mediated decomposition pathways.
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetradecyl chain in biological or catalytic activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
